Ethyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate
CAS No.: 1105240-36-5
Cat. No.: VC6641781
Molecular Formula: C18H18ClN3O3S
Molecular Weight: 391.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105240-36-5 |
|---|---|
| Molecular Formula | C18H18ClN3O3S |
| Molecular Weight | 391.87 |
| IUPAC Name | ethyl 2-[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetate |
| Standard InChI | InChI=1S/C18H18ClN3O3S/c1-3-24-16-6-5-12(9-13(16)19)14-10-15-18(20-7-8-22(15)21-14)26-11-17(23)25-4-2/h5-10H,3-4,11H2,1-2H3 |
| Standard InChI Key | PLYZKBPCLNXCTR-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)OCC)Cl |
Introduction
Molecular Details
| Property | Value |
|---|---|
| Molecular Formula | C16H15ClN4O3S |
| Molecular Weight | ~378.83 g/mol |
| Functional Groups | Chloro, ethoxy, thioacetate |
| Structural Features | Aromatic and heterocyclic rings |
Synthesis
The synthesis of this compound involves multi-step organic reactions, typically starting with commercially available precursors. The process includes:
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Formation of the Pyrazolo[1,5-a]pyrazine Core:
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Reaction of hydrazine derivatives with suitable diketones or related compounds under controlled conditions.
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Introduction of Substituents:
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The 3-chloro-4-ethoxyphenyl group is introduced via electrophilic substitution or coupling reactions.
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The thioacetate moiety is incorporated through thiolation reactions using sulfur-containing reagents.
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Purification:
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Techniques like recrystallization or chromatography are employed to isolate the final product with high purity.
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Characterization
The compound's identity and purity are confirmed using advanced analytical techniques:
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Nuclear Magnetic Resonance (NMR):
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-NMR and -NMR spectra provide insights into the hydrogen and carbon environments.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Identifies functional groups through characteristic absorption bands.
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Example Data
| Technique | Key Observations |
|---|---|
| -NMR | Signals for aromatic protons and ethoxy group |
| IR | Peaks for C=O (ester), C–S (thio), and C–Cl bonds |
| MS | Molecular ion peak at ~379 m/z |
Biological Activity
Heterocyclic compounds like Ethyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate often exhibit significant biological activities due to their structural complexity and functional groups:
Potential Applications
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Antimicrobial Activity:
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The presence of a pyrazolo[1,5-a]pyrazine scaffold suggests potential antibacterial or antifungal properties.
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Anti-inflammatory Properties:
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Similar compounds have been studied as inhibitors of enzymes like 5-lipoxygenase.
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Pharmaceutical Development:
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The compound could serve as a lead molecule for drug discovery targeting specific enzymes or receptors.
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Comparison with Related Compounds
To understand its uniqueness, comparisons with structurally similar compounds are essential:
| Compound Name | Structural Variation | Potential Activity |
|---|---|---|
| Ethyl 2-[3-(4-chlorophenyl)-2-methyl-pyrazolo...] | Lacks thioacetate group | Antimicrobial |
| N-(3-Cyano-benzothiophen...) | Contains thiadiazole instead of pyrazine | Anti-inflammatory |
Future Directions
Research on Ethyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate should focus on:
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Expanding its synthetic pathways for higher yields and cost efficiency.
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Conducting in vitro and in vivo studies to evaluate its pharmacological potential.
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Exploring modifications to enhance bioactivity or reduce toxicity.
This detailed overview highlights the significance of Ethyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate in organic synthesis and biomedical research. Further studies could unlock its full potential in various scientific domains.
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